N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
The compound N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide features a complex heterocyclic framework comprising a fused [1,4]dioxino[2,3-g]quinolin core. This core integrates a dioxane ring with a quinoline scaffold, modified at the 6-position by an acetamide group substituted with a 2,5-dimethylphenyl moiety. Additionally, the 8-position of the quinolin ring is functionalized with a [(4-methylphenyl)amino]methyl group.
Key structural elements influencing its properties include:
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O4/c1-18-5-8-23(9-6-18)30-16-22-13-21-14-26-27(36-11-10-35-26)15-25(21)32(29(22)34)17-28(33)31-24-12-19(2)4-7-20(24)3/h4-9,12-15,30H,10-11,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNGQOADRPDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=C(C=CC(=C5)C)C)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide (CAS#: 72906-37-7) is a complex organic compound with potential biological activities that warrant detailed exploration. This article summarizes the available research findings on its biological activity, including antimicrobial properties and potential therapeutic applications.
- Molecular Formula : C30H26N2O5S
- Molecular Weight : 526.603 g/mol
- LogP : 6.801 (indicating high lipophilicity)
Antimicrobial Activity
Recent studies have indicated that derivatives of quinoline and dioxin compounds exhibit significant antimicrobial properties. The compound has been synthesized and characterized for its biological activity against various pathogens.
Case Studies
-
Antibacterial Activity :
- A study evaluated a series of quinoline derivatives for their antibacterial efficacy against Xanthomonas oryzae and Xanthomonas axonopodis. The results showed that certain derivatives exhibited potent inhibition compared to standard antibiotics .
- The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity and function.
- Antifungal Activity :
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial metabolism.
- Interaction with DNA/RNA : The quinoline moiety may intercalate into nucleic acids, affecting replication and transcription processes.
Research Findings Summary
Comparison with Similar Compounds
Quinoline vs. Dioxinoquinoline Derivatives
- Compound 9b (N-(3,5-dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide): Shares the acetamide-linked aryl group (3,5-dimethylphenyl) but lacks the dioxane ring. Instead, it features a methoxy-substituted quinolin-4-ol core. This structural simplification reduces molecular weight (MW 337.6 vs. ~500 for the target compound) and may alter solubility and binding kinetics .
- Compound 9c (2-(7-Chloro-4-oxoquinolin-1(4H)-yl)-N-(3,5-dimethylphenyl)acetamide): Replaces the methoxy group with a chloro substituent, demonstrating how halogenation can enhance cytotoxicity in some cancer models .
Quinoxaline Derivatives
- Compound 4a (N-(2,3-diphenylquinoxalin-6-yl)acetamide): Features a quinoxaline core instead of quinoline, with a thio-linked pyrimidinyl group.
Substituent Effects
Aryl vs. Alkyl Acetamide Groups
- Compounds 3h–i and 4a–d (): These derivatives bear long alkyl chains (e.g., tetradecanamide, hexadecanamide) instead of aryl groups. They exhibit high melting points (>250°C) due to strong van der Waals interactions, contrasting with the target compound’s likely lower melting point (unreported) due to bulky, less ordered aryl substituents .
Amino vs. Hydroxyl/Methoxy Groups
- This difference could modulate interactions with enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
